molecular formula C24H20ClN3O4 B11952411 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate CAS No. 881839-97-0

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate

Cat. No.: B11952411
CAS No.: 881839-97-0
M. Wt: 449.9 g/mol
InChI Key: SNDOCBLFQJXHAW-CVKSISIWSA-N
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Description

4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-ethylaniline with an appropriate oxoacetyl compound under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-chlorobenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylaniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone and ester functionalities which are known to exhibit biological activity.

    Materials Science: The compound’s aromatic structure and functional groups make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition, given its complex structure and potential for forming stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((E)-{2-[2-(4-methylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate: Similar structure with a methyl group instead of an ethyl group.

    4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-bromobenzoate: Similar structure with a bromine atom instead of a chlorine atom.

Uniqueness

The unique combination of the ethylaniline moiety and the 4-chlorobenzoate ester in 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further exploration in various scientific fields.

Properties

CAS No.

881839-97-0

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H20ClN3O4/c1-2-16-3-11-20(12-4-16)27-22(29)23(30)28-26-15-17-5-13-21(14-6-17)32-24(31)18-7-9-19(25)10-8-18/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

SNDOCBLFQJXHAW-CVKSISIWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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